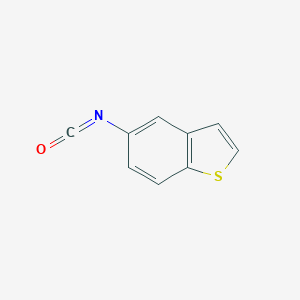

1-Benzothiophen-5-yl isocyanate

Übersicht

Beschreibung

1-Benzothiophen-5-yl isocyanate (CAS RN: 239097-78-0) is a heterocyclic isocyanate compound with the molecular formula C₉H₅NOS and a molecular weight of 175.20 g/mol . It is characterized by a benzothiophene core (a fused benzene and thiophene ring) substituted with an isocyanate (–NCO) group at the 5-position. Key physical properties include a melting point of 58°C, and it requires storage below 4°C to maintain stability . This compound is primarily utilized in polymer chemistry, particularly in synthesizing polyurethanes (PUs) and specialized adhesives, where its reactivity with polyols determines material properties such as thermal stability and mechanical strength .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Benzothiophen-5-yl isocyanate can be synthesized through several methods. One common approach involves the reaction of 1-benzothiophene-5-carboxylic acid with a dehydrating agent such as thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with a suitable amine to yield the desired isocyanate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzothiophen-5-yl isocyanate undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.

Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding derivatives.

Common Reagents and Conditions:

Amines: React with the isocyanate group to form ureas.

Alcohols: React to form carbamates.

Catalysts: Such as tertiary amines or metal catalysts, may be used to enhance reaction rates.

Major Products Formed:

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Benzothiophen-5-yl isocyanate serves as an important intermediate in the synthesis of biologically active compounds. Its derivatives have been investigated for various therapeutic properties:

- Anti-inflammatory Agents : Research indicates that benzothiophene derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases. For example, studies have shown that certain benzothiophene derivatives exhibit significant anti-inflammatory effects by reducing pro-inflammatory cytokine production in macrophages .

- Neuroprotective Effects : The compound has been studied for its neuroprotective properties. In vitro assays using neuronal cell lines demonstrated that it could reduce oxidative stress markers, suggesting a role in protecting against neurodegenerative diseases .

The biological activities of this compound and its derivatives include:

- Anticancer Activity : Preliminary studies indicate that this compound can inhibit the proliferation of cancer cells. For instance, one study reported an IC50 value of 15 µM against MCF-7 breast cancer cells, highlighting its potential as an anticancer agent.

- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes such as monoamine oxidase and cholinesterase, which are relevant targets in treating neurodegenerative disorders .

Case Study 1: Anticancer Activity

A study on the effects of this compound on MCF-7 breast cancer cells revealed significant inhibition of cell growth. The compound's IC50 was determined to be 15 µM, indicating its potential utility as a therapeutic agent in oncology.

Case Study 2: Anti-inflammatory Mechanism

In experiments involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a substantial reduction of pro-inflammatory cytokines at an IC50 value of 20 µM. This suggests its potential application in managing inflammatory conditions.

Case Study 3: Neuroprotection

Research involving SH-SY5Y neuronal cells demonstrated that treatment with the compound at concentrations of 25 µM significantly decreased oxidative stress markers. This finding supports the hypothesis that it may serve as a neuroprotective agent, beneficial for conditions like Alzheimer's disease .

Wirkmechanismus

The mechanism of action of 1-Benzothiophen-5-yl isocyanate involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and other macromolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Heterocyclic Isocyanate Analogs

1-Benzofuran-5-yl Isocyanate

- Structure : Replaces the sulfur atom in benzothiophene with oxygen, forming a benzofuran core.

- CAS RN : 499770-79-5 .

- Molecular Weight: Estimated at 163.16 g/mol (C₈H₅NO₂).

- Applications : Used in polymer research, though specific data on its performance in PUs is less documented compared to benzothiophene derivatives.

- Key Differences : The sulfur atom in benzothiophene may enhance thermal stability due to its electron-donating effects, whereas benzofuran’s oxygen could increase polarity, affecting reactivity with polyols .

1-Benzothiophen-3-yl Isocyanate

- Structure : Isocyanate group at the 3-position of benzothiophene.

- CAS RN : 321309-37-9 .

- Comparison : Positional isomerism (3- vs. 5-substitution) likely influences steric accessibility of the –NCO group. The 5-position may offer better reactivity in polymer synthesis due to reduced steric hindrance .

Aromatic Isocyanates

Benzyl Isocyanate

- Structure : Aromatic isocyanate without a heterocyclic ring (–NCO attached to a benzyl group).

- CAS RN : 10340-91-7 .

- Molecular Weight : 133.15 g/mol.

- Applications : Widely used in organic synthesis (e.g., Sharpless epoxidation) and pharmaceuticals.

- Key Differences : The absence of a heterocyclic ring reduces thermal stability compared to 1-benzothiophen-5-yl isocyanate. Benzyl isocyanate’s simpler structure also increases volatility and toxicity risks .

Comparative Data Table

*Calculated based on molecular formula C₈H₅NO₂.

Research Findings and Performance Insights

- Polymer Applications : The isocyanate index (ratio of –NCO to –OH groups) significantly impacts PU properties. This compound’s rigid benzothiophene core may improve mechanical strength and thermal insulation in foams compared to benzofuran analogs .

- Adhesive Performance: Alicyclic urethane prepolymers derived from heterocyclic isocyanates (e.g., benzothiophene) exhibit superior light resistance and adhesion compared to non-heterocyclic variants .

- Reactivity : The 5-position on benzothiophene likely enhances reaction efficiency with polyols due to favorable electronic and steric effects .

Biologische Aktivität

1-Benzothiophen-5-yl isocyanate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzothiophene core with an isocyanate functional group. Its chemical formula is C₉H₆N₂OS, and it has been noted for its reactivity due to the presence of the isocyanate group, which can participate in various chemical reactions, including nucleophilic addition and cycloaddition.

Interaction with Biological Targets

This compound primarily interacts with Collapsin Response Mediator Protein 2 (CRMP2) . This interaction is significant because CRMP2 plays a crucial role in neuronal signaling and nociceptive pathways. The binding of this compound to CRMP2 may lead to decreased phosphorylation levels, thereby influencing the function of voltage-gated ion channels such as CaV2.2 and NaV1.7, which are essential for pain transmission.

Biochemical Pathways Affected

The compound's influence on CRMP2 affects several biochemical pathways associated with pain perception and neuronal signaling. By modulating these pathways, this compound has potential implications in pain management and neuroprotection.

Analgesic Properties

Research indicates that compounds related to this compound exhibit analgesic effects through their action on TRP channels, particularly TRPV1 and TRPA1. These channels are involved in the sensory perception of pain and are activated by various noxious stimuli . The modulation of these channels suggests a potential role for this compound in developing new analgesic therapies.

Toxicological Studies

Despite its potential therapeutic applications, this compound also poses risks. Studies have shown that exposure can lead to severe skin burns, eye damage, and respiratory issues . The compound's classification as a potential endocrine disruptor further emphasizes the need for careful handling and risk assessment in occupational settings .

Occupational Exposure

A notable case study examined the relationship between occupational exposure to isocyanates, including this compound, and the development of asthma. The study found that workers exposed to higher concentrations had a significantly increased risk of developing respiratory conditions .

Pharmacological Research

In pharmacological contexts, this compound has been explored as a precursor in synthesizing novel therapeutic agents targeting various receptors involved in pain signaling. Its ability to modify CRMP2 activity positions it as a candidate for further drug development aimed at treating neuropathic pain .

Comparative Analysis with Similar Compounds

Eigenschaften

IUPAC Name |

5-isocyanato-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NOS/c11-6-10-8-1-2-9-7(5-8)3-4-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLZJAWTWVSHCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427619 | |

| Record name | 5-isocyanato-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239097-78-0 | |

| Record name | 5-isocyanato-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.